molecular formula C22H23N3O2 B14942197 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile

7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B14942197
M. Wt: 361.4 g/mol
InChI Key: DTHUYRBSWZIJGD-UHFFFAOYSA-N
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Description

7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with diethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile is investigated for its potential as a fluorescent probe. Its chromene core can exhibit fluorescence, making it useful in imaging and diagnostic applications.

Medicine

The compound is also explored for its potential therapeutic properties. Studies may focus on its activity against certain diseases or its ability to interact with biological targets.

Industry

In industrial applications, this compound could be used in the development of dyes, pigments, or other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The chromene core can also participate in electron transfer processes, which could be relevant in its fluorescent properties.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure, coumarins are also known for their biological activities and fluorescence.

    Flavonoids: These compounds share a similar core structure and are widely studied for their medicinal properties.

    Benzopyrans: Another class of compounds with a similar backbone, known for their diverse chemical and biological activities.

Uniqueness

What sets 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile apart is its specific substitution pattern, which can impart unique chemical and physical properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C22H23N3O2/c1-5-25(6-2)17-11-12-18-20(13-17)27-22(26)19(14-23)21(18)15-7-9-16(10-8-15)24(3)4/h7-13H,5-6H2,1-4H3

InChI Key

DTHUYRBSWZIJGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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